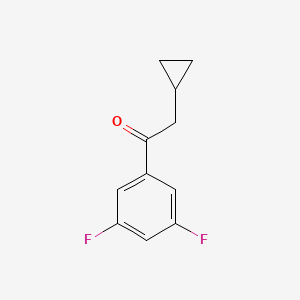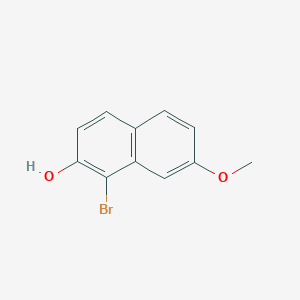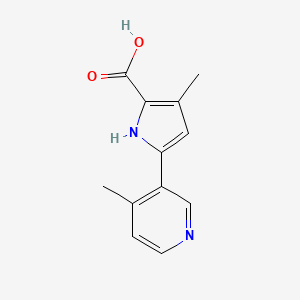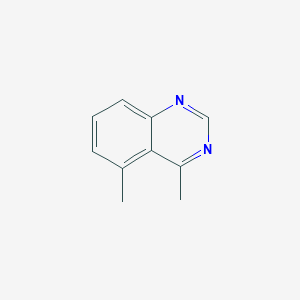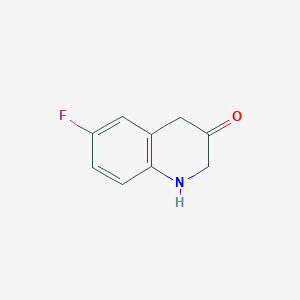
6-Fluoro-1,2-dihydroquinolin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1,2-dihydroquinolin-3(4H)-one is a fluorinated derivative of quinolinone, a class of compounds known for their diverse biological activities. This compound features a fluorine atom at the sixth position and a carbonyl group at the third position within the quinolinone structure. The presence of the fluorine atom can significantly influence the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,2-dihydroquinolin-3(4H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 6-fluoroaniline.
Cyclization: The precursor undergoes cyclization to form the quinolinone core. This can be achieved through various methods, including the Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-1,2-dihydroquinolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-3(4H)-one derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding 6-fluoro-1,2-dihydroquinolin-3-ol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in the presence of a suitable base.
Major Products
Oxidation: Quinolin-3(4H)-one derivatives.
Reduction: 6-Fluoro-1,2-dihydroquinolin-3-ol.
Substitution: Various substituted quinolinone derivatives.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1,2-dihydroquinolin-3(4H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying fluorine’s effects on chemical reactivity.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Fluoro-1,2-dihydroquinolin-3(4H)-one depends on its specific biological target. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The fluorine atom can enhance binding affinity to molecular targets by increasing lipophilicity and improving metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-3(4H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Chloro-1,2-dihydroquinolin-3(4H)-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and activity.
6-Methyl-1,2-dihydroquinolin-3(4H)-one: Features a methyl group, which affects steric and electronic properties.
Uniqueness
6-Fluoro-1,2-dihydroquinolin-3(4H)-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity, biological activity, and pharmacokinetic properties compared to non-fluorinated analogs. The fluorine atom’s electronegativity and small size contribute to these distinctive characteristics.
Eigenschaften
Molekularformel |
C9H8FNO |
|---|---|
Molekulargewicht |
165.16 g/mol |
IUPAC-Name |
6-fluoro-2,4-dihydro-1H-quinolin-3-one |
InChI |
InChI=1S/C9H8FNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-3,11H,4-5H2 |
InChI-Schlüssel |
BWPYAGHZQKRENR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CNC2=C1C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


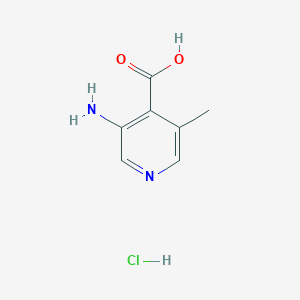
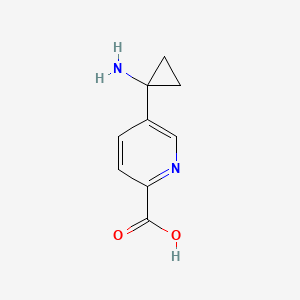
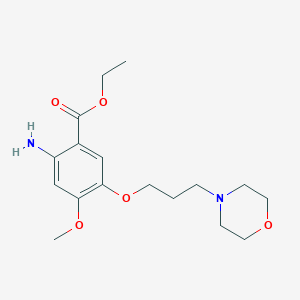
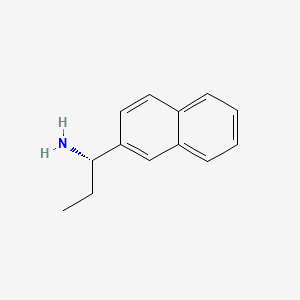
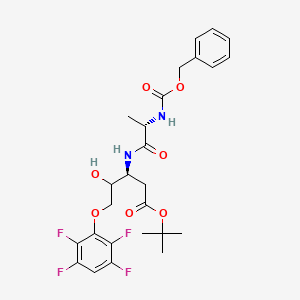

![Tert-butyl6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232879.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine](/img/structure/B15232883.png)
